molecular formula C7H10ClNO4 B1598616 Ethyl 2-methoxyimino-4-chloroacetoacetate CAS No. 64485-87-6

Ethyl 2-methoxyimino-4-chloroacetoacetate

Cat. No. B1598616
CAS RN: 64485-87-6
M. Wt: 207.61 g/mol
InChI Key: QQTHNMBPRSXIHX-UHFFFAOYSA-N
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Patent
US04431643

Procedure details

Sulfuryl chloride (235 ml.) was dropwise added over 20 minutes with stirring and ice-cooling to a solution of ethyl, 2-methoxyiminoacetoacetate (syn isomer) (500 g.) in acetic acid (500 ml.), and the mixture was stirred overnight under cooling with water. Nitrogen gas was introduced to the reaction mixture for 2 hours, and the resulting mixture was poured into water (2.5 l). After extracting with methylene chloride (500 ml.) and twice with methylene chloride (200 ml.), the extracts were combined. The combined extracts were washed with a saturated aqueous solution of sodium chloride, and adjusted to pH 6.5 by adding water (800 ml.) and sodium bicarbonate. Methylene chloride layer was separated, washed with an aqueous solution of sodium chloride and dried over magnesium sulfate. The solvent was distilled off to give ethyl 2-methoxyimino-4-chloroacetoacetate (syn isomer) (559 g.).
Quantity
235 mL
Type
reactant
Reaction Step One
Name
2-methoxyiminoacetoacetate
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.5 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:4])(=O)=O.[CH3:6][O:7][N:8]=[C:9]([C:13]([CH3:15])=[O:14])[C:10]([O-:12])=[O:11].O.[C:17](O)(=O)[CH3:18]>>[CH3:6][O:7][N:8]=[C:9]([C:13]([CH2:15][Cl:4])=[O:14])[C:10]([O:12][CH2:17][CH3:18])=[O:11]

Inputs

Step One
Name
Quantity
235 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Two
Name
2-methoxyiminoacetoacetate
Quantity
500 g
Type
reactant
Smiles
CON=C(C(=O)[O-])C(=O)C
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
2.5 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Nitrogen gas was introduced to the reaction mixture for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
After extracting with methylene chloride (500 ml.) and twice with methylene chloride (200 ml.)
WASH
Type
WASH
Details
The combined extracts were washed with a saturated aqueous solution of sodium chloride
ADDITION
Type
ADDITION
Details
by adding water (800 ml.) and sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
Methylene chloride layer was separated
WASH
Type
WASH
Details
washed with an aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
CON=C(C(=O)OCC)C(=O)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 559 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.